(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone: is a synthetic organic compound with the molecular formula C21H22N4O3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone typically involves multiple steps:
Formation of the Pyrimidine Moiety: The starting material, 2,6-dimethylpyrimidine, undergoes a nucleophilic substitution reaction with a suitable leaving group to introduce the piperidine ring.
Piperidine Ring Formation: The intermediate is then reacted with piperidine under controlled conditions to form the piperidin-1-yl derivative.
Isoxazole Ring Introduction: The final step involves the formation of the isoxazole ring through a cyclization reaction, often using hydroxylamine and a suitable aldehyde or ketone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the isoxazole ring, potentially converting it to an isoxazoline derivative.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides under basic conditions.
Major Products
N-oxides: From oxidation reactions.
Isoxazoline Derivatives: From reduction reactions.
Functionalized Pyrimidines: From substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural complexity.
Receptor Binding Studies: Used in studies to understand receptor-ligand interactions.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in various diseases.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(quinoxalin-2-yl)methanone: Similar structure but with a quinoxaline ring instead of an isoxazole ring.
(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)ethanone: Similar structure but with an ethanone group instead of a methanone group.
Uniqueness
Structural Complexity: The combination of pyrimidine, piperidine, and isoxazole rings in a single molecule.
This compound’s unique structure and reactivity make it a valuable subject of study in both academic and industrial research.
Properties
IUPAC Name |
[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-14-11-20(23-15(2)22-14)27-17-9-6-10-25(13-17)21(26)18-12-19(28-24-18)16-7-4-3-5-8-16/h3-5,7-8,11-12,17H,6,9-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPBOQKFWNSGBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.